1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of an ethoxyphenyl group, a furan ring, and a pyridine ring, all connected through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves the reaction of 2-ethoxyaniline with an isocyanate derivative of 5-(furan-3-yl)pyridine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods like crystallization and distillation may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
- 1-(2-Methoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 1-(2-Chlorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
- 1-(2-Fluorophenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Comparison: Compared to its analogs, 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZFWUUHJIMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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